An In-depth Technical Guide to 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene: Molecular Structure and Properties
An In-depth Technical Guide to 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene: Molecular Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-5-fluoro-3-iodo-2-methoxybenzene is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique arrangement of electron-withdrawing (chloro, fluoro, iodo) and electron-donating (methoxy) groups on a benzene ring imparts a distinct electronic and steric profile, making it a valuable building block for the synthesis of complex organic molecules. The precise positioning of these substituents allows for regioselective functionalization, a critical aspect in the design of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of the molecular structure, properties, and a plausible synthetic approach for this compound, grounded in established chemical principles.
Molecular Structure and Chemical Identity
The molecular structure of 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene is defined by a benzene ring substituted with four different functional groups. The numbering of the substituents follows IUPAC nomenclature, which prioritizes the principal functional group (methoxy in this case, as part of an ether) and then proceeds to give the lowest possible locants to the other substituents.
Key Identifiers:
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IUPAC Name: 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene
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CAS Number: 1228093-59-1[1]
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Molecular Formula: C₇H₅ClFIO
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Canonical SMILES: COC1=C(I)C=C(F)C=C1Cl
The Simplified Molecular Input Line Entry System (SMILES) string provides a linear representation of the molecule's structure. It is crucial to use the canonical form to ensure a unique and standardized representation.[2]
Structural Diagram
Caption: 2D structure of 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Weight | 286.47 g/mol |
| Boiling Point | ~250-280 °C (at 760 mmHg) |
| Melting Point | Not available (likely a solid at room temperature) |
| Density | ~1.9 g/cm³ |
| LogP (Octanol-Water Partition Coefficient) | ~3.5 - 4.5 |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) |
Note: These values are estimations and should be confirmed experimentally.
Proposed Synthesis Pathway
A plausible synthetic route to 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene can be designed starting from a readily available substituted aniline. The following multi-step synthesis leverages well-established and reliable organic transformations.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene.
Detailed Experimental Protocol (Hypothetical)
Step 1: Iodination of 3-Chloro-5-fluoroaniline
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Rationale: The amino group is a strong activating and ortho-, para-directing group. Iodination is expected to occur at the positions ortho to the amine.
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Protocol:
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To a solution of 3-chloro-5-fluoroaniline (1.0 eq) in a suitable solvent such as aqueous methanol, add sodium bicarbonate (2.0 eq) to act as a base.
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Cool the mixture to 0-5 °C in an ice bath.
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Add a solution of iodine monochloride (ICl) (1.1 eq) dropwise while maintaining the temperature. The use of ICl provides a more electrophilic iodine source than I₂.[5][6]
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
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Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-iodo-3-chloro-5-fluoroaniline.
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Step 2: Diazotization and Sandmeyer Reaction
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Rationale: The Sandmeyer reaction is a classic and reliable method for replacing an amino group on an aromatic ring with a variety of substituents, including a hydroxyl group (via hydrolysis of the diazonium salt).[7][8][9]
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Protocol:
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Dissolve the crude 2-iodo-3-chloro-5-fluoroaniline in a mixture of concentrated sulfuric acid and water, and cool to 0-5 °C.
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Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water, keeping the temperature below 5 °C to form the diazonium salt.
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The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper.
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Step 3: Hydrolysis of the Diazonium Salt
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Rationale: The diazonium salt is then hydrolyzed to the corresponding phenol by heating in an aqueous acidic solution.
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Protocol:
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Slowly add the cold diazonium salt solution to a boiling aqueous solution of sulfuric acid.
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The nitrogen gas will evolve, and the corresponding phenol, 1-chloro-5-fluoro-3-iodophenol, will precipitate or form an oil.
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After the addition is complete, continue heating for a short period to ensure complete hydrolysis.
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Cool the mixture and extract the phenol with a suitable organic solvent like diethyl ether or ethyl acetate.
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Step 4: Williamson Ether Synthesis
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Rationale: The Williamson ether synthesis is a straightforward and high-yielding method for the formation of ethers from an alkoxide and a primary alkyl halide.
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Protocol:
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Dissolve the crude 1-chloro-5-fluoro-3-iodophenol in a polar aprotic solvent such as acetone or dimethylformamide (DMF).
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Add a base, such as potassium carbonate (K₂CO₃) (1.5 eq), to deprotonate the phenol and form the phenoxide.
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Add methyl iodide (CH₃I) (1.2 eq) to the reaction mixture.
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Heat the reaction at a moderate temperature (e.g., 50-60 °C) and stir for several hours until the reaction is complete (monitored by TLC).
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After cooling, filter off the inorganic salts and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain pure 1-chloro-5-fluoro-3-iodo-2-methoxybenzene.
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Predicted Spectroscopic Data
Due to the absence of published experimental spectra, predicted spectroscopic data can provide valuable insights for the characterization of 1-Chloro-5-fluoro-3-iodo-2-methoxybenzene. These predictions are based on computational models and established spectroscopic principles.[10][11][12]
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2 - 7.4 | d | 1H | Ar-H |
| ~6.9 - 7.1 | d | 1H | Ar-H |
| ~3.9 | s | 3H | -OCH₃ |
Note: The aromatic protons will likely appear as doublets due to coupling with the fluorine atom. The exact chemical shifts and coupling constants will be influenced by the combined electronic effects of all substituents.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 160 (d) | C-F |
| ~150 - 155 | C-O |
| ~135 - 140 | C-Cl |
| ~120 - 125 (d) | C-H |
| ~115 - 120 (d) | C-H |
| ~90 - 95 | C-I |
| ~60 - 65 | -OCH₃ |
Note: Carbons coupled to fluorine will appear as doublets with a characteristic C-F coupling constant.
Predicted Mass Spectrum (Electron Ionization)
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 286, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Common fragmentation patterns would involve the loss of a methyl radical (M-15) from the methoxy group and the loss of the iodine atom.
Conclusion
1-Chloro-5-fluoro-3-iodo-2-methoxybenzene is a highly functionalized aromatic compound with significant potential as a synthetic intermediate. While experimental data on this specific molecule is sparse, its structure and properties can be reliably inferred from established chemical principles and data from analogous compounds. The proposed synthetic pathway offers a logical and feasible route for its preparation, utilizing well-understood and high-yielding reactions. The predicted spectroscopic data serves as a useful guide for its characterization. Further experimental investigation is warranted to fully elucidate the properties and reactivity of this interesting molecule and to explore its applications in drug discovery and materials science.
References
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Wikipedia. Sandmeyer reaction. Available from: [Link]
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Staker, C. L., et al. (2024). Advancements in Spectroscopic Determination of Organic Structures through Artificial Intelligence. International Journal of Current Science (IJCSPUB). Available from: [Link]
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Kromann, J. C., et al. (2021). Enhanced Prediction of Absorption and Emission Wavelengths of Organic Compounds through Hybrid Graph Neural Network Architectures. ACS Omega. Available from: [Link]
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Bidleman, T. F., et al. (2024). Air-Surface Exchange of Halomethoxybenzenes in a Swedish Subarctic Catchment. ChemRxiv. Available from: [Link]
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Manac Inc. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. Available from: [Link]
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Galli, C. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available from: [Link]
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Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Available from: [Link]
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Beaudry Research Group. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Organic Letters. Available from: [Link]
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BioSymetrics. (2020). When are Two Compounds the Same? The effect of SMILES format on chemical database overlap. Available from: [Link]
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Patil, S., et al. (2020). A Cheap and Efficient Method for Selective para-Iodination of Aniline Derivatives. Letters in Organic Chemistry. Available from: [Link]
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BYJU'S. (2019). Sandmeyer Reaction Mechanism. Available from: [Link]
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